molecular formula C24H29NO4 B12334310 methyl (2R)-4-methyl-2-[(3R)-2-oxo-3-(4-phenylmethoxyphenyl)pyrrolidin-1-yl]pentanoate

methyl (2R)-4-methyl-2-[(3R)-2-oxo-3-(4-phenylmethoxyphenyl)pyrrolidin-1-yl]pentanoate

Cat. No.: B12334310
M. Wt: 395.5 g/mol
InChI Key: UOLCAUYQEMHCMP-FGZHOGPDSA-N
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Description

Methyl (2R)-4-methyl-2-[(3R)-2-oxo-3-(4-phenylmethoxyphenyl)pyrrolidin-1-yl]pentanoate is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and a phenylmethoxyphenyl group

Properties

Molecular Formula

C24H29NO4

Molecular Weight

395.5 g/mol

IUPAC Name

methyl (2R)-4-methyl-2-[(3R)-2-oxo-3-(4-phenylmethoxyphenyl)pyrrolidin-1-yl]pentanoate

InChI

InChI=1S/C24H29NO4/c1-17(2)15-22(24(27)28-3)25-14-13-21(23(25)26)19-9-11-20(12-10-19)29-16-18-7-5-4-6-8-18/h4-12,17,21-22H,13-16H2,1-3H3/t21-,22-/m1/s1

InChI Key

UOLCAUYQEMHCMP-FGZHOGPDSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)OC)N1CC[C@@H](C1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

CC(C)CC(C(=O)OC)N1CCC(C1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-4-methyl-2-[(3R)-2-oxo-3-(4-phenylmethoxyphenyl)pyrrolidin-1-yl]pentanoate typically involves multiple steps, including the formation of the pyrrolidine ring and the attachment of the phenylmethoxyphenyl group. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Phenylmethoxyphenyl Group: This step may involve nucleophilic substitution reactions where the phenylmethoxyphenyl group is introduced to the pyrrolidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-4-methyl-2-[(3R)-2-oxo-3-(4-phenylmethoxyphenyl)pyrrolidin-1-yl]pentanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce ketone groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as halides (e.g., HCl, HBr) can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Methyl (2R)-4-methyl-2-[(3R)-2-oxo-3-(4-phenylmethoxyphenyl)pyrrolidin-1-yl]pentanoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: It could be investigated for its potential therapeutic effects or as a precursor for drug development.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of methyl (2R)-4-methyl-2-[(3R)-2-oxo-3-(4-phenylmethoxyphenyl)pyrrolidin-1-yl]pentanoate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R)-2-((2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyacetate
  • Methyl (2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-{[({(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[({[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]carbamoyl}oxy)methyl]tetrahydro-2H-pyran-2-yl}carbamoyl)oxy]methyl}tetrahydro-2H-pyran-2-carboxylate

Uniqueness

Methyl (2R)-4-methyl-2-[(3R)-2-oxo-3-(4-phenylmethoxyphenyl)pyrrolidin-1-yl]pentanoate is unique due to its specific structural features, such as the combination of a pyrrolidine ring and a phenylmethoxyphenyl group. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

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